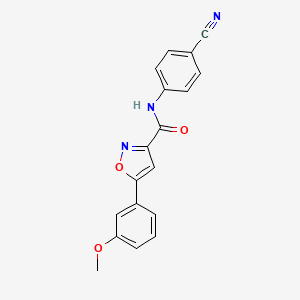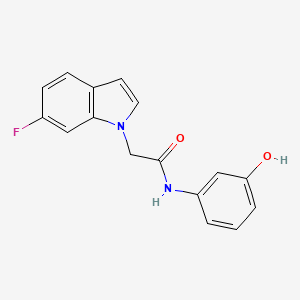![molecular formula C19H29N3O3S B4461308 3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4461308.png)
3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide
Descripción general
Descripción
3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide, also known as PSB-603, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide involves the inhibition of various enzymes, which are involved in the regulation of neurotransmitters such as acetylcholine and monoamines. This leads to an increase in the levels of these neurotransmitters, which in turn results in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anticonvulsant and neuroprotective effects. This compound has also been found to exhibit inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In addition, 3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has been found to exhibit anxiolytic and antidepressant-like effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide is that it exhibits a range of biochemical and physiological effects, which makes it a versatile compound for scientific research. However, one of the limitations of 3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide is that it may exhibit off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the potential use of 3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide as a tool compound for the study of neurotransmitter regulation. Finally, further studies are needed to investigate the potential off-target effects of 3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide and to develop more selective compounds.
Aplicaciones Científicas De Investigación
3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit inhibitory activity against a range of enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been found to exhibit anticonvulsant and neuroprotective effects.
Propiedades
IUPAC Name |
3-piperidin-1-ylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c23-19(20-10-7-13-21-11-4-5-12-21)17-8-6-9-18(16-17)26(24,25)22-14-2-1-3-15-22/h6,8-9,16H,1-5,7,10-15H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQVXKQMGYEAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCCN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzylthio)-7-methyl-6-[2-(4-morpholinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4461235.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4461243.png)

![N-(2-ethylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461256.png)
![3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4461280.png)
![N-(2-fluorophenyl)-N-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4461282.png)
![4-[ethyl(ethylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4461287.png)
![N,3-dimethyl-4-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4461292.png)

![N-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4461307.png)
![5-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B4461311.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461313.png)

![3,4-dimethyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B4461336.png)